molecular formula C2H5NO3 B1329411 2-Nitroethanol CAS No. 625-48-9

2-Nitroethanol

Cat. No.: B1329411
CAS No.: 625-48-9
M. Wt: 91.07 g/mol
InChI Key: KIPMDPDAFINLIV-UHFFFAOYSA-N
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Description

2-Nitroethanol is an organic compound with the chemical formula C₂H₅NO₃ β-Nitroethanol or 2-Nitroethyl alcohol . This compound is characterized by the presence of a nitro group (-NO₂) attached to the second carbon of an ethanol molecule. It is a colorless to pale yellow liquid with a mild odor and is soluble in water and various organic solvents .

Mechanism of Action

Target of Action

2-Nitroethanol (NEOH) is a nitro compound that primarily targets the methanogenic archaea in the rumen of ruminants . These archaea are responsible for the production of methane, a potent greenhouse gas, during the process of ruminal fermentation .

Mode of Action

NEOH interacts with its targets by inhibiting the activity of methanogens, thereby reducing methane production . It achieves this by decreasing the expression of the mcrA gene and reducing the content of coenzymes F420 and F430, which are essential for methanogenesis . The mcrA gene encodes the enzyme methyl-coenzyme M reductase, which plays a crucial role in the final step of methanogenesis .

Biochemical Pathways

The primary biochemical pathway affected by NEOH is methanogenesis, a series of reactions that convert hydrogen and carbon dioxide into methane . By inhibiting the activity of methanogens, NEOH disrupts this pathway, leading to a significant reduction in methane production . This has downstream effects on the overall process of ruminal fermentation, as methane production is a major component of this process .

Pharmacokinetics

Given its chemical structure and its use in ruminal fermentation, it is likely that neoh is rapidly absorbed and distributed in the rumen, where it exerts its inhibitory effects on methanogens .

Result of Action

The primary result of NEOH’s action is a significant reduction in methane production during ruminal fermentation . This leads to a decrease in the loss of dietary energy for the animal and a reduction in the emission of methane, a potent greenhouse gas . Additionally, NEOH has been shown to improve feed efficiency in ruminants .

Action Environment

The action of NEOH is influenced by various environmental factors within the rumen, including the composition of the diet and the microbial community present . For instance, the effectiveness of NEOH in reducing methane production may be influenced by the presence of other compounds in the diet that can affect methanogenesis . Furthermore, the stability and efficacy of NEOH may be affected by the pH and temperature conditions within the rumen .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitroethanol can be synthesized through the Henry reaction (or nitroaldol reaction), which involves the condensation of formaldehyde with nitromethane in the presence of a base such as potassium hydroxide or potassium carbonate . The reaction typically proceeds as follows: [ \text{CH₂O} + \text{CH₃NO₂} \xrightarrow{\text{KOH}} \text{NO₂CH₂CH₂OH} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in a continuous flow process to ensure safety and efficiency. This method involves the use of microreactor technology to control the reaction conditions and optimize the yield . The process includes the following steps:

  • Mixing formaldehyde and nitromethane in a microreactor.
  • Adding a base to initiate the reaction.
  • Controlling the temperature and pressure to optimize the reaction rate.
  • Purifying the product through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Nitroethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroacetaldehyde or nitroacetic acid.

    Reduction: Reduction of this compound can yield 2-aminoethanol or other amines.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a catalyst.

    Substitution Reagents: Halogens, acids, or bases depending on the desired substitution.

Major Products:

    Oxidation Products: Nitroacetaldehyde, nitroacetic acid.

    Reduction Products: 2-Aminoethanol, ethylenediamine.

    Substitution Products: Various substituted nitroethanol derivatives.

Comparison with Similar Compounds

2-Nitroethanol can be compared with other nitro compounds such as:

  • Nitroethane (C₂H₅NO₂)
  • 2-Nitro-1-propanol (C₃H₇NO₃)
  • 2-Methyl-2-nitropropane (C₄H₉NO₂)

Uniqueness:

Properties

IUPAC Name

2-nitroethanol
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InChI

InChI=1S/C2H5NO3/c4-2-1-3(5)6/h4H,1-2H2
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InChI Key

KIPMDPDAFINLIV-UHFFFAOYSA-N
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Canonical SMILES

C(CO)[N+](=O)[O-]
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Molecular Formula

C2H5NO3
Record name 2-NITROETHANOL
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DSSTOX Substance ID

DTXSID8025751
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Molecular Weight

91.07 g/mol
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Physical Description

Mobile dark brown-red liquid with a pungent odor. (NTP, 1992)
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Boiling Point

381 °F at 765 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

1.27 at 59 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

625-48-9
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Record name 2-Nitroethanol
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Record name Ethanol, 2-nitro-
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Melting Point

-112 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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